![molecular formula C₁₉H₂₃BrFNO₂ B1148261 1-[4-Bromo-2-(hydroxymethyl)phenyl]-4-(dimethylamino)-1-(4-fluorophenyl)butan-1-ol CAS No. 488148-10-3](/img/structure/B1148261.png)
1-[4-Bromo-2-(hydroxymethyl)phenyl]-4-(dimethylamino)-1-(4-fluorophenyl)butan-1-ol
Vue d'ensemble
Description
1-[4-Bromo-2-(hydroxymethyl)phenyl]-4-(dimethylamino)-1-(4-fluorophenyl)butan-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C₁₉H₂₃BrFNO₂ and its molecular weight is 396.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Key Intermediates
The synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen (a non-steroidal anti-inflammatory and analgesic material), has been explored due to its relevance in pharmaceuticals. A practical pilot-scale method for its preparation was developed, showcasing the synthesis's challenges and innovations in handling toxic, volatile substances like methyl nitrite under controlled conditions to avoid decomposition products and ensure high yield and purity. This method addresses the high cost and environmental concerns associated with previous synthesis methods involving palladium and toxic phenylboronic acid, highlighting the synthesis's significance in large-scale production and its potential environmental and safety implications (Qiu et al., 2009).
Environmental and Health Implications of Brominated Compounds
The occurrence and impact of novel brominated flame retardants (NBFRs) in the environment have been reviewed, including their detection in indoor air, dust, consumer goods, and food. This review underscores the environmental persistence of brominated compounds, their potential health risks, and the need for further research to understand their occurrence, fate, and toxicity. The study calls for the development of analytical methods to detect all NBFRs and further research into their sources, emissions, and potential health effects, highlighting the environmental and health implications of these compounds (Zuiderveen et al., 2020).
Advanced Materials and Technologies
Research into the properties and applications of BODIPY-based materials for organic light-emitting diodes (OLEDs) has been conducted. BODIPY-based compounds have emerged as potential materials for various applications, including sensors, organic photovoltaics, and OLEDs, due to their structural versatility and tunable properties. This review highlights the development of BODIPY-based materials as 'metal-free' infrared emitters, their potential in organic optoelectronics, and the ongoing research aimed at enhancing the performance and applications of these materials in advanced technologies (Squeo & Pasini, 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-[4-bromo-2-(hydroxymethyl)phenyl]-4-(dimethylamino)-1-(4-fluorophenyl)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrFNO2/c1-22(2)11-3-10-19(24,15-4-7-17(21)8-5-15)18-9-6-16(20)12-14(18)13-23/h4-9,12,23-24H,3,10-11,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXQPYBPVRAVND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC(C1=CC=C(C=C1)F)(C2=C(C=C(C=C2)Br)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details














Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
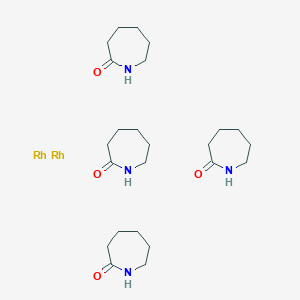
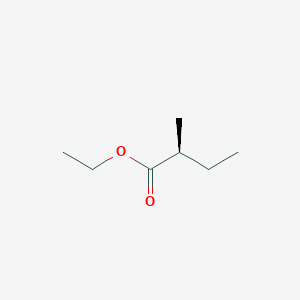
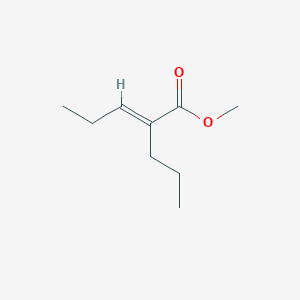
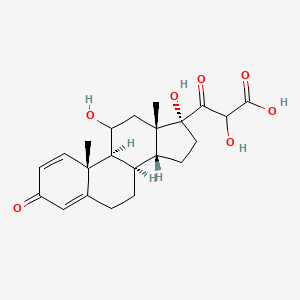

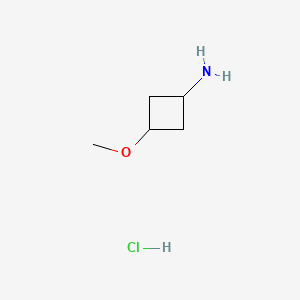
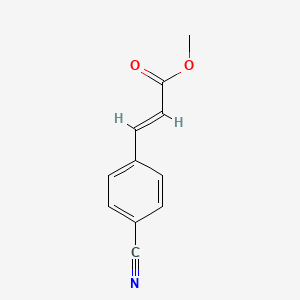
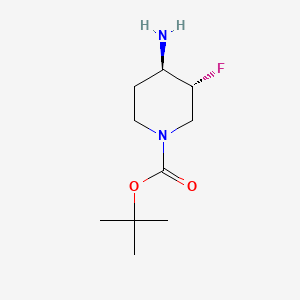
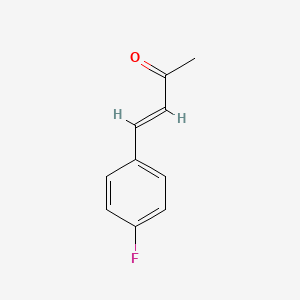
![Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, 5-oxo-, stereoisomer (9CI)](/img/structure/B1148196.png)

